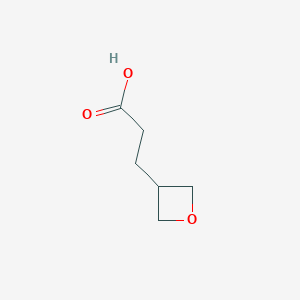![molecular formula C7H5N3O B15072596 Imidazo[1,2-c]pyrimidine-2-carbaldehyde](/img/structure/B15072596.png)
Imidazo[1,2-c]pyrimidine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[1,2-c]pyrimidine-2-carbaldehyde is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrimidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing imidazo[1,2-c]pyrimidine-2-carbaldehyde involves a one-pot, multicomponent reaction. This method typically includes the reaction of imidazo[1,2-a]pyrimidine-2-carbaldehyde with malononitrile, enolizable C–H activated acidic compounds, and sodium carbonate. The reaction is carried out at room temperature, providing mild conditions and simple purification without the need for column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the one-pot multicomponent reaction described above offers a scalable and efficient approach that could be adapted for industrial use. The simplicity and efficiency of this method make it a promising candidate for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Imidazo[1,2-c]pyrimidine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Imidazo[1,2-c]pyrimidine-2-carboxylic acid.
Reduction: Imidazo[1,2-c]pyrimidine-2-methanol.
Substitution: Various substituted imidazo[1,2-c]pyrimidine derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Imidazo[1,2-c]pyrimidine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which imidazo[1,2-c]pyrimidine-2-carbaldehyde exerts its effects is largely dependent on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, the fused bicyclic structure allows for strong binding interactions with various receptors, influencing cellular pathways and biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar fused bicyclic structure but with a pyridine ring instead of a pyrimidine ring.
Imidazo[1,2-b]pyridazine: Another fused bicyclic compound with a pyridazine ring.
Imidazo[1,2-a]pyrimidine: Similar structure but lacks the aldehyde functional group.
Uniqueness
Imidazo[1,2-c]pyrimidine-2-carbaldehyde is unique due to the presence of the aldehyde group, which significantly enhances its reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable scaffold for drug design and development, offering opportunities for creating compounds with specific and potent biological activities.
Propriétés
Formule moléculaire |
C7H5N3O |
|---|---|
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
imidazo[1,2-c]pyrimidine-2-carbaldehyde |
InChI |
InChI=1S/C7H5N3O/c11-4-6-3-10-5-8-2-1-7(10)9-6/h1-5H |
Clé InChI |
FWVFDYQAHHYBJN-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CN2C1=NC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7H-Pyrrolo[2,3-d]pyrimidin-6-amine](/img/structure/B15072537.png)
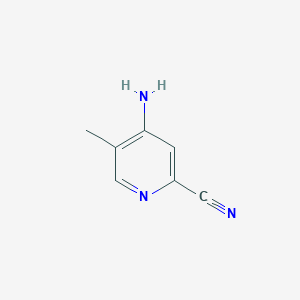

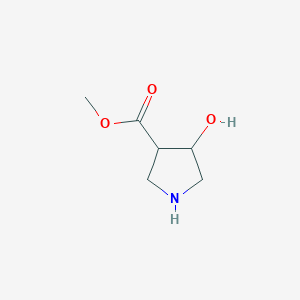
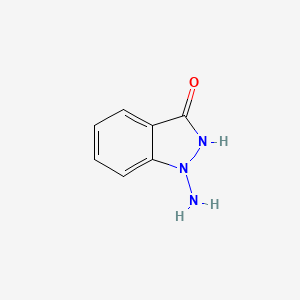

![1,4-Dimethyl-2,3-diazaspiro[4.4]nona-1,3-diene](/img/structure/B15072586.png)
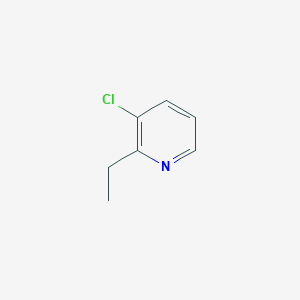


![6-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B15072618.png)
![1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B15072621.png)
